1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene
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Overview
Description
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene: is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both pentafluoro and trifluoro groups enhances its reactivity and stability, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene typically involves the reaction of pentafluorobenzene with 2,2,2-trifluoro-1-phenylethanol under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form. Industrial production also focuses on minimizing waste and optimizing the use of reagents to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions. Conditions may include the use of catalysts and specific solvents to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to carry out reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
Chemistry: 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its fluorinated structure allows for easy detection and quantification in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Its stability and reactivity make it a suitable candidate for the development of new pharmaceuticals with improved efficacy and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Pentafluoroiodobenzene: Similar in structure but contains an iodine atom instead of the trifluoroethoxy group.
2,3,4,5,6-Pentafluorostyrene: Contains a vinyl group instead of the trifluoroethoxy group.
Pentafluoroaniline: Contains an amino group instead of the trifluoroethoxy group.
Uniqueness: 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene is unique due to the presence of both pentafluoro and trifluoro groups, which enhance its reactivity and stability. This combination of functional groups makes it distinct from other fluorinated aromatic compounds and valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H6F8O |
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Molecular Weight |
342.18 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoro-1-phenylethoxy)benzene |
InChI |
InChI=1S/C14H6F8O/c15-7-8(16)10(18)12(11(19)9(7)17)23-13(14(20,21)22)6-4-2-1-3-5-6/h1-5,13H |
InChI Key |
TWGQUWLOTCBPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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